![molecular formula C23H22 B14658933 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene CAS No. 47281-31-2](/img/structure/B14658933.png)
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene is an organic compound with a complex structure that includes a phenanthrene backbone and a 4-methylphenyl ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenanthrene with 4-methylphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated analogs.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
1,2-Di-p-tolylethane: Similar structure with two 4-methylphenyl groups.
4,4’-Dimethylbibenzyl: Contains two 4-methylphenyl groups connected by an ethane bridge.
属性
CAS 编号 |
47281-31-2 |
|---|---|
分子式 |
C23H22 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-[2-(4-methylphenyl)ethyl]-3,4-dihydrophenanthrene |
InChI |
InChI=1S/C23H22/c1-17-9-11-18(12-10-17)13-14-20-6-4-8-23-21-7-3-2-5-19(21)15-16-22(20)23/h2-3,5-7,9-12,15-16H,4,8,13-14H2,1H3 |
InChI 键 |
WBPPLZZZWUXETC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCC2=CCCC3=C2C=CC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


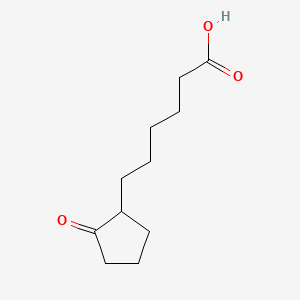
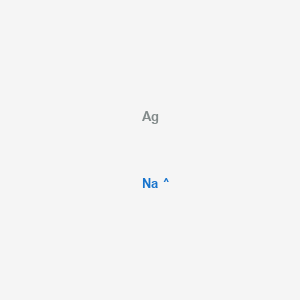

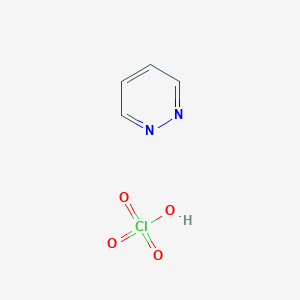

![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
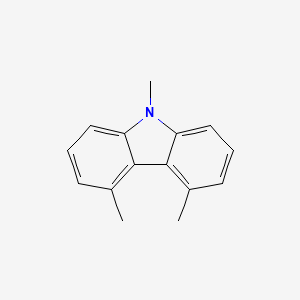


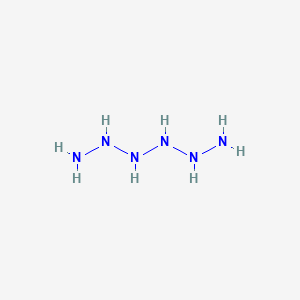
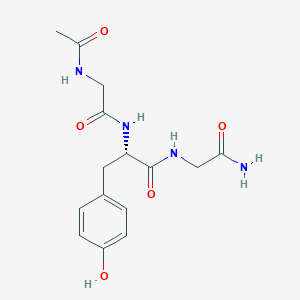
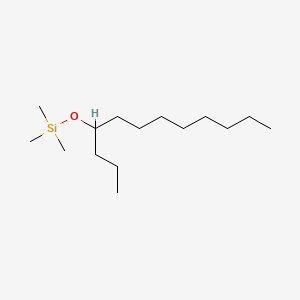

![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
